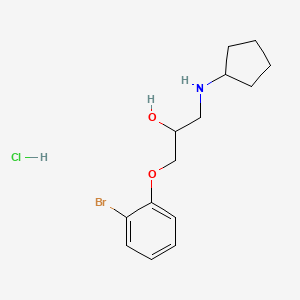![molecular formula C16H22ClNO2 B4177106 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4177106.png)
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine
Übersicht
Beschreibung
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as JNJ-42153605 and has been found to exhibit promising results in various studies conducted on its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine involves the inhibition of the activity of the enzyme phosphodiesterase 4 (PDE4). PDE4 is known to play a crucial role in the regulation of inflammation and pain. Inhibition of PDE4 leads to a decrease in the production of pro-inflammatory cytokines, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine exhibits significant anti-inflammatory and analgesic effects in various animal models. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, and also decrease the levels of pain-related biomarkers such as PGE2 and cAMP.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine in lab experiments is its high specificity towards PDE4. This allows for precise targeting of the enzyme, thereby reducing the risk of off-target effects. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine. One of the areas of interest is the development of novel formulations that can improve the solubility and bioavailability of the compound. Another potential direction is the investigation of the compound's effects on other physiological processes, such as neuroinflammation and neurodegeneration. Additionally, further studies are needed to explore the potential of this compound in the treatment of various inflammatory and pain-related diseases.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-1-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-11-9-14(10-12(2)15(11)17)20-13(3)16(19)18-7-5-4-6-8-18/h9-10,13H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJHRQLRERWOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3,5-dimethylphenoxy)-1-(piperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl {[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4177047.png)
![5-(3-methoxyphenyl)-7-[4-(methylthio)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177059.png)
![3-nitro-4-(propylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4177062.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B4177065.png)
![N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4177073.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4177080.png)
![1-(4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone](/img/structure/B4177085.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4177087.png)
![1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-methyl-4-(4-methylphenyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4177091.png)

![N-cyclohexyl-2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4177105.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4177108.png)
![6-(4-chlorophenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4177110.png)
![7-(4-chlorophenyl)-5-(3,4-dimethylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4177115.png)